molecular formula C9H14BrNO3 B193045 Captopril bromo analog CAS No. 80629-35-2

Captopril bromo analog

Cat. No. B193045
CAS RN: 80629-35-2
M. Wt: 264.12 g/mol
InChI Key: SJYSAVFKJLHJHP-RQJHMYQMSA-N
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Description

Captopril bromo analog is a derivative of captopril . Captopril is a potent, competitive inhibitor of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . The molecular formula of captopril bromo analog is C9H14BrNO3 .


Synthesis Analysis

The synthesis of captopril and its derivatives has been a subject of research. For instance, captopril derivatives were synthesized, including captopril-glycine methyl ester, captopril-L-alanine methyl ester, captopril-L-aspartic acid dimethyl ester, captopril-L-lysine methyl ester, captopril-O-acylisourea, acetyl captopril, and benzoyl captopril . In another research project, two chemical conjugates of captopril with taurine and glutamic acid were developed using in silico analysis for an improvement in bioavailability with a reduction in inflammation .


Molecular Structure Analysis

The molecular structure of captopril bromo analog is characterized by a molecular formula of C9H14BrNO3 and a molecular weight of 264.116 .


Chemical Reactions Analysis

The chemical reactions involving captopril and its derivatives have been studied. For instance, captopril derivatives were synthesized, including captopril-glycine methyl ester, captopril-L-alanine methyl ester, captopril-L-aspartic acid dimethyl ester, captopril-L-lysine methyl ester, captopril-O-acylisourea, acetyl captopril, and benzoyl captopril .


Physical And Chemical Properties Analysis

The physical and chemical properties of captopril bromo analog include a molecular formula of C9H14BrNO3, a molecular weight of 264.116, and a monoisotopic mass of 263.015686 Da .

Scientific Research Applications

1. Cardiovascular and Hypertension Research

Captopril, an angiotensin-converting enzyme (ACE) inhibitor, has been extensively studied in cardiovascular diseases and hypertension. Research shows that captopril can reduce cardiac inflammatory markers in spontaneously hypertensive rats, suggesting a role in attenuating the cardiac inflammatory process associated with arterial hypertension (Miguel-Carrasco et al., 2010). Another study indicates that captopril's anti-inflammatory actions contribute to its effectiveness in treating cardiovascular diseases (Ilieva et al., 2006).

2. Cancer Research

Captopril has been observed to inhibit cell proliferation in prostatic epithelial cells in rats, suggesting its involvement in the control of prostatic growth (Pawlikowski et al., 2001). Additionally, captopril has been shown to restore the sensitivity to transforming growth factor-beta in murine renal cell cancer cells, indicating a potential role in cancer therapy (Miyajima et al., 2001).

3. Immunology and Inflammation Research

Captopril's impact on immunological processes has been highlighted in studies like its amelioration of myocarditis in experimental autoimmune myocarditis (Godsel et al., 2003) and its role in suppressing inflammation in endotoxin-induced uveitis in rats (Ilieva et al., 2006).

4. Pharmacology and Drug Interaction Studies

Captopril's interaction with DNA has been explored in studies like the binding interaction with calf thymus DNA (Mukherjee & Singh, 2017). Additionally, research on orally disintegrating tablets containing a captopril-cyclodextrin complex highlights advancements in drug delivery systems (Musuc et al., 2020).

5. Mechanistic and Kinetic Studies

Studies on captopril have delved into its mechanisms of action, as evidenced by research on the kinetics and mechanism of oxidation of captopril by platinum(IV) complexes (Huo et al., 2014).

Safety And Hazards

Captopril, the parent compound of captopril bromo analog, may cause an allergic skin reaction, serious eye damage, and may damage fertility or the unborn child .

Future Directions

The development of captopril and its derivatives, including captopril bromo analog, has been a significant advancement in cardiovascular medicine. Future research may focus on the design of selective and specific drugs, acting at desired sites .

properties

IUPAC Name

(2S)-1-[(2S)-3-bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYSAVFKJLHJHP-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CBr)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230443
Record name Captopril bromo analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-[(2S)-3-Bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic Acid

CAS RN

80629-35-2
Record name Captopril bromo analog
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080629352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Captopril bromo analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPTOPRIL BROMO ANALOG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HCR5N6952
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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